

Validation of (Z)-Azoxystrobin as a mitochondrial respiration inhibitor

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Compound of Interest

Compound Name: (Z)-Azoxystrobin

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(Z)-Azoxystrobin: A Validated Inhibitor of Mitochondrial Respiration

(Z)-Azoxystrobin, a member of the strobilurin class of fungicides, has been extensively validated as a potent and specific inhibitor of mitochondrial respiration. This guide provides a comprehensive comparison of **(Z)-Azoxystrobin** with other well-established mitochondrial inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in its application.

(Z)-Azoxystrobin exerts its inhibitory effect by targeting Complex III (cytochrome bc1 complex) of the electron transport chain (ETC)[1][2]. Specifically, it binds to the Quinone outside (Qo) site of cytochrome b, thereby blocking the transfer of electrons from ubiquinol to cytochrome c1[3][4]. This disruption of the electron flow leads to a cascade of downstream effects, including a decrease in ATP synthesis, an increase in the production of reactive oxygen species (ROS), and a reduction in the mitochondrial membrane potential (MMP)[2][5][6]. These cellular consequences ultimately culminate in the induction of apoptosis[2][6].

Comparative Analysis of Mitochondrial Inhibitors

To provide a clear perspective on the efficacy and mechanism of **(Z)-Azoxystrobin**, this section compares it with other commonly used mitochondrial respiration inhibitors: Rotenone (Complex I inhibitor), Antimycin A (another Complex III inhibitor), and Oligomycin (ATP synthase inhibitor).

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for comparing the potency of different inhibitors. While direct comparative studies providing IC₅₀ values for **(Z)-Azoxystrobin** and other inhibitors on isolated mitochondrial complexes are limited, cell viability assays offer an indirect measure of their cytotoxic effects, which are largely driven by mitochondrial inhibition.

Inhibitor	Target Complex	Cell Line	Assay	IC ₅₀ Value	Reference
(Z)-Azoxystrobin	Complex III (Qo site)	HepG2	MTT Assay	206.1 μ M	[7]
(Z)-Azoxystrobin	Complex III (Qo site)	HepG2	Resazurin Assay	231.2 μ M	[7]
(Z)-Azoxystrobin	Complex III (Qo site)	CAL27	CCK8 Assay (24h)	4.4 μ g/mL (~10.9 μ M)	[1][5]
(Z)-Azoxystrobin	Complex III (Qo site)	SCC15	CCK8 Assay (24h)	7.82 μ g/mL (~19.4 μ M)	[1]
Rotenone	Complex I	H9c2	Not Specified	0.1 μ M	[8]
Antimycin A	Complex III (Qi site)	Not Specified	Not Specified	Not Specified	[9]
Oligomycin	Complex V (ATP Synthase)	Not Specified	Not Specified	Not Specified	[10]

Note: The IC₅₀ values for **(Z)-Azoxystrobin** are for cell viability and may not directly reflect the IC₅₀ for Complex III inhibition. Direct comparative IC₅₀ values for the inhibition of mitochondrial complex activity by these compounds under identical experimental conditions are not readily available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the impact of **(Z)-Azoxystrobin** and other inhibitors on mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Analyzer is a standard tool for measuring cellular respiration in real-time.

- **Cell Seeding:** Plate cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
- **Assay Medium:** On the day of the assay, replace the growth medium with a CO₂-unbuffered Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.
- **Instrument Calibration:** Hydrate the sensor cartridge overnight in a non-CO₂ incubator and calibrate the Seahorse XF Analyzer.
- **Compound Injection:** Sequentially inject the mitochondrial inhibitors through the ports of the sensor cartridge. A typical sequence is:
 - **Basal Respiration:** Measure the baseline OCR.
 - **Oligomycin:** Inhibit ATP synthase to measure ATP-linked respiration and proton leak.
 - **FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone):** An uncoupling agent to measure maximal respiration.
 - **Rotenone & Antimycin A:** Inhibit Complex I and III to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
- **Data Analysis:** The Seahorse software calculates various parameters of mitochondrial function based on the changes in OCR after each injection.

Mitochondrial Complex III Activity Assay

This assay directly measures the enzymatic activity of Complex III.

- **Mitochondria Isolation:** Isolate mitochondria from cells or tissues using differential centrifugation.
- **Reaction Mixture:** Prepare a reaction buffer containing reduced coenzyme Q (ubiquinol) as the substrate and cytochrome c as the electron acceptor.
- **Assay Initiation:** Add the isolated mitochondria to the reaction mixture to start the reaction.
- **Spectrophotometric Measurement:** Monitor the reduction of cytochrome c over time by measuring the increase in absorbance at 550 nm.
- **Inhibitor Analysis:** To determine the specific activity of Complex III, perform the assay in the presence and absence of a Complex III inhibitor like Antimycin A. The difference in the rate of cytochrome c reduction represents the Complex III activity.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

MitoSOX Red is a commonly used fluorescent probe for detecting mitochondrial superoxide.

- **Cell Culture and Treatment:** Culture cells and treat them with the desired concentration of the mitochondrial inhibitor for a specified duration.
- **Staining:** Incubate the cells with MitoSOX Red reagent in a light-protected environment.
- **Fluorescence Detection:** Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in red fluorescence indicates an elevation in mitochondrial ROS levels.

Measurement of Mitochondrial Membrane Potential (MMP)

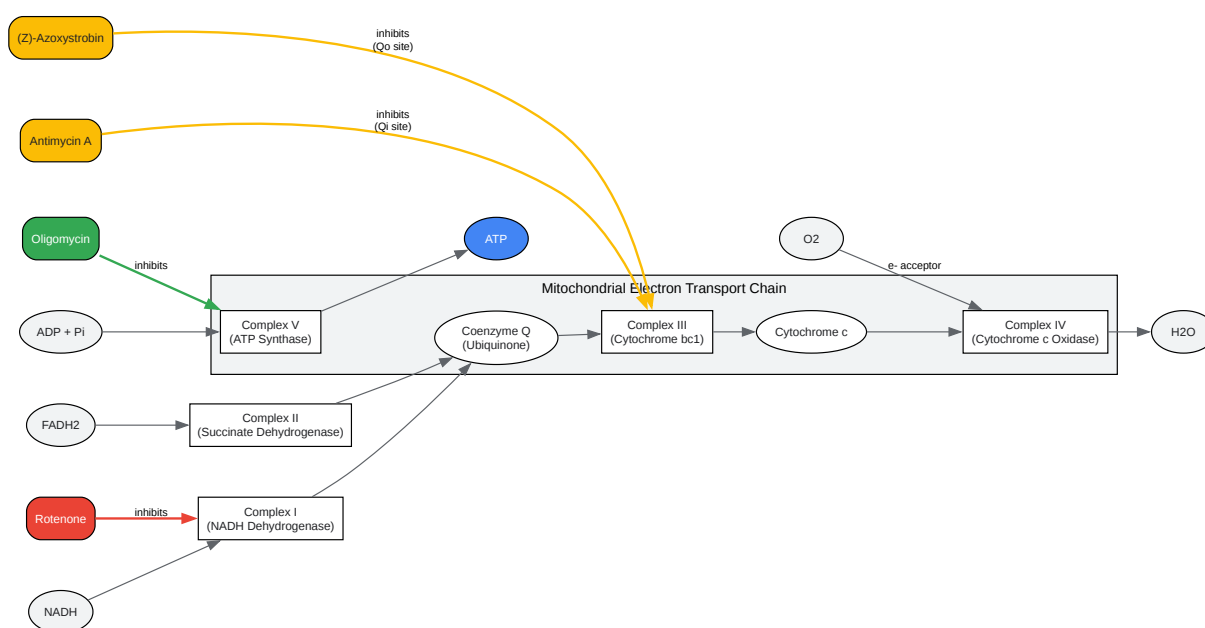
JC-1 and TMRE are cationic fluorescent dyes used to measure MMP.

- **Cell Culture and Treatment:** Grow and treat cells with the mitochondrial inhibitor.
- **Staining:** Incubate the cells with either JC-1 or TMRE dye.

- Fluorescence Analysis:
 - JC-1: In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the MMP.
 - TMRE: This dye accumulates in mitochondria with high membrane potential, and its fluorescence intensity is proportional to the MMP.
- Detection: The fluorescence can be measured using a fluorescence microscope, plate reader, or flow cytometer.

Visualization of Mechanisms and Workflows

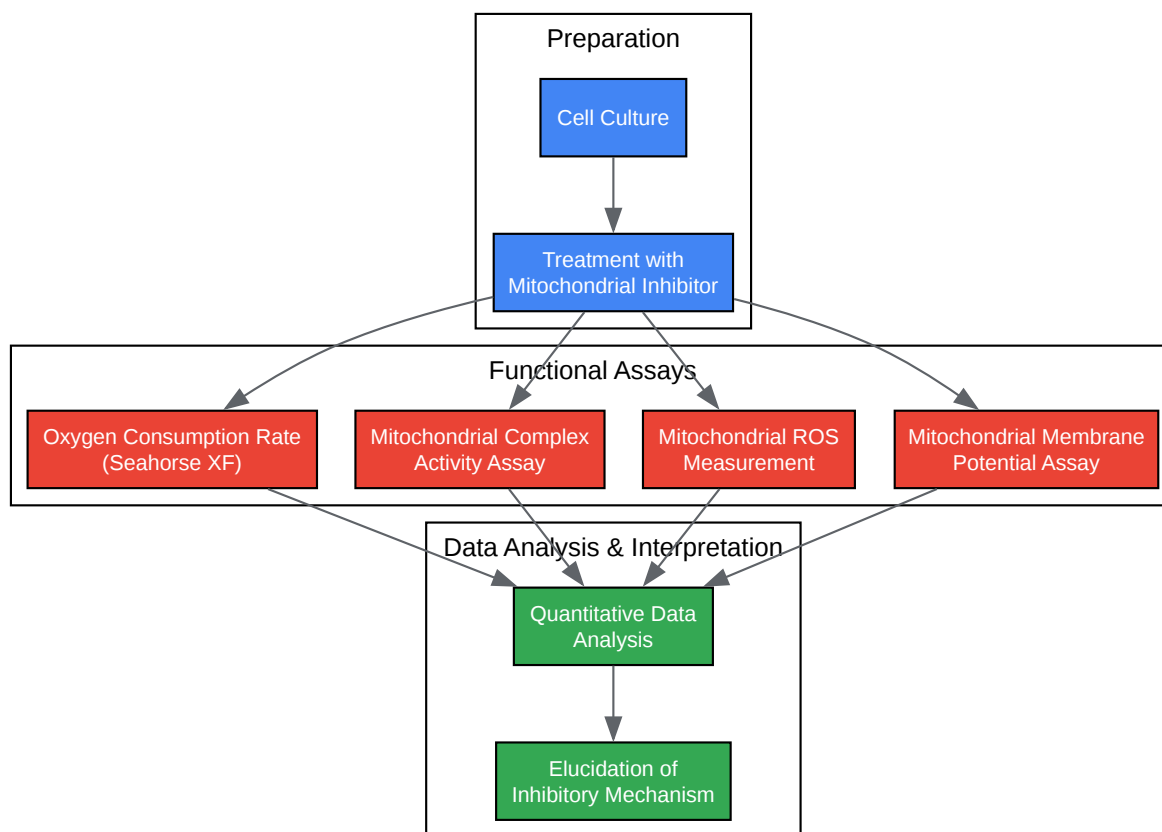
Signaling Pathway of Mitochondrial Electron Transport Chain Inhibition



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Caption: Inhibition sites of mitochondrial electron transport chain.

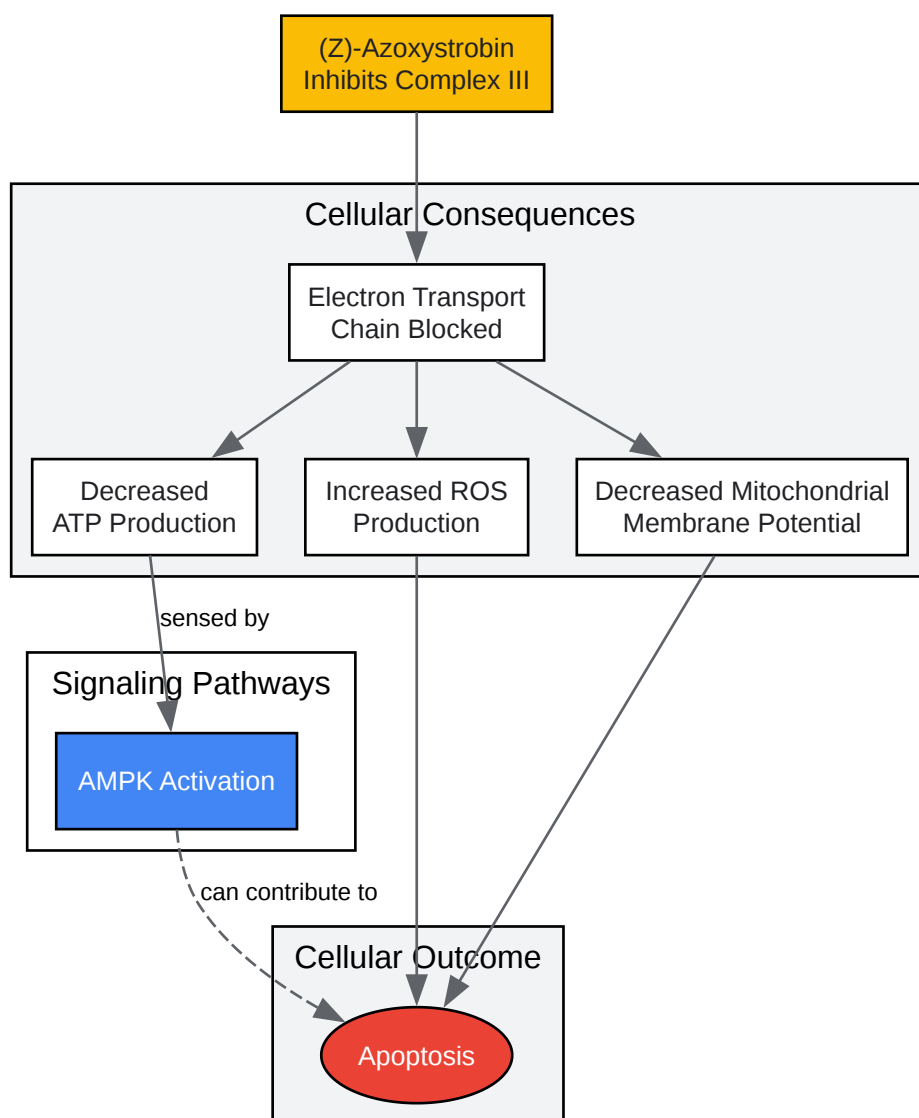
Experimental Workflow for Assessing Mitochondrial Function



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Caption: Workflow for mitochondrial function assessment.

Downstream Signaling of Mitochondrial Inhibition



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Caption: Downstream effects of **(Z)-Azoxystrobin**.

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